N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane
Description
Historical Context and Development
The synthesis of this compound emerged from efforts to optimize cationic lipids for gene delivery. Early cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), demonstrated the feasibility of lipid-mediated transfection but faced challenges related to toxicity and instability. By the 2010s, researchers began modifying lipid headgroups and hydrocarbon tails to improve biocompatibility. The introduction of hydroxyl and aminopropyl groups in this compound aimed to enhance hydrogen bonding with nucleic acids while reducing electrostatic cytotoxicity. A key milestone was its patenting as part of transfection reagent formulations, highlighting its utility in condensing DNA and improving cellular uptake.
Nomenclature and Classification
The systematic IUPAC name, This compound , reflects its structure:
- Diaminobutane backbone : A four-carbon chain with amine groups at positions 1 and 4.
- Oleyl substituents : C18:1 acyl chains attached to the primary amines.
- Hydroxy-aminopropyl modifications : Secondary amines linked to 2-hydroxy-3-aminopropyl groups.
Its CAS registry number, 1253852-69-5 , uniquely identifies the compound in chemical databases. Classified as a polycationic lipid , it belongs to the broader family of quaternary ammonium compounds optimized for nucleic acid complexation.
Position within Cationic Lipid Family
This compound occupies a niche between first-generation cationic lipids and modern ionizable lipids. Unlike fixed-charge lipids such as DOTMA, its hydroxy-aminopropyl groups introduce pH-dependent protonation, enabling endosomal escape while minimizing plasma membrane disruption. The table below contrasts its features with representative cationic lipids:
| Feature | N1,N4-Dioleyl Derivative | DOTMA | DMRIE |
|---|---|---|---|
| Headgroup Charge | pH-dependent | Permanent (+) | Permanent (+) |
| Hydrocarbon Tail | Dioleyl (C18:1) | Dioleyloxypropyl | Dimyristyl |
| Modifications | Hydroxy-aminopropyl | Trimethylammonium | Hydroxyethyl |
| Primary Application | DNA/RNA delivery | Plasmid transfection | siRNA delivery |
Research Significance and Applications Overview
This compound addresses critical limitations in gene therapy vectors, particularly the trade-off between transfection efficiency and cytotoxicity. Studies highlight its ability to:
Properties
Molecular Formula |
C46H94N4O2 |
|---|---|
Molecular Weight |
735.3 g/mol |
IUPAC Name |
1-amino-3-[4-[(3-amino-2-hydroxypropyl)-octadec-9-enylamino]butyl-octadec-9-enylamino]propan-2-ol |
InChI |
InChI=1S/C46H94N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-49(43-45(51)41-47)39-35-36-40-50(44-46(52)42-48)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-46,51-52H,3-16,21-44,47-48H2,1-2H3 |
InChI Key |
KRSGKJZOVSYJSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCCN(CCCCCCCCC=CCCCCCCCC)CC(CN)O)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of N1,N4-Dioleyl-Diaminobutane
This initial step lays the foundation for the subsequent modifications leading to the target compound.
Reagents : Oleoyl chloride, N1,N4-diaminobutane, diethyl ether.
-
- A mixture of N1,N4-diaminobutane (27.0 g) is reacted with oleoyl chloride in diethyl ether at 0°C.
- The reaction is allowed to proceed for 16 hours, followed by quenching with sodium hydroxide.
- The product is extracted using diethyl ether and dried under vacuum, yielding approximately 17.0 g of N1,N4-dioleyl-diaminobutane.
Conversion to N1,N4-Dioleyl-N1,N4-di-[2-hydroxy-3-(N-phthalamido)propyl]-diaminobutane
This step introduces a hydroxyl group and modifies the amine functionality.
Reagents : Diisopropylethylamine, N-(2,3-epoxypropyl)-phthalimide, DMF (N,N-dimethylformamide).
Final Synthesis of N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane
The final transformation involves removing the phthalamido protecting group and introducing the aminopropyl moiety.
Reagents : Hydrazine hydrate, ethanol.
-
- Hydrazine (80% aqueous solution) is added to the phthalamido derivative in ethanol.
- The reaction mixture is refluxed for several hours until a white solid precipitates.
- The solid is isolated by decanting the supernatant and washing with cold ethanol, resulting in approximately 12.4 g of oily product.
The yields from each step can vary based on reaction conditions and purification methods. Below is a summary of the yields reported in various studies:
| Step | Product | Yield (%) |
|---|---|---|
| Synthesis of N1,N4-dioleyl-diaminobutane | N1,N4-dioleyl-diaminobutane | ~63% |
| Synthesis of phthalamido derivative | N1,N4-dioleyl-N1,N4-di-[2-hydroxy-3-(N-phthalamido)propyl]-diaminobutane | ~70% |
| Final synthesis | This compound | ~72% |
These yields indicate that while each step can be optimized further, they provide a reasonable pathway toward synthesizing this complex compound.
Chemical Reactions Analysis
Types of Reactions
N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Drug Delivery Systems
N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane has been investigated for its role as a transfection reagent. It facilitates the delivery of nucleic acids into cells, enhancing the efficiency of gene therapy applications. A patent indicates its utility in formulating transfection reagents that improve cellular uptake of therapeutic agents .
Anticancer Research
The compound has shown promise in anticancer research due to its ability to modify cellular membranes and enhance drug penetration. Studies suggest that its amphiphilic nature allows it to interact effectively with lipid bilayers, potentially leading to improved delivery of chemotherapeutic agents .
Enzyme Inhibition Studies
Research indicates that derivatives of this compound may serve as inhibitors for specific enzymes, such as acetylcholinesterase. This inhibition could be leveraged in developing treatments for neurodegenerative diseases like Alzheimer's disease, where enzyme modulation is crucial for therapeutic efficacy .
Glycation Inhibition
The compound has been studied for its potential to inhibit glycation processes in low-density lipoproteins (LDL). This property is particularly relevant in diabetes research, where glycation contributes to vascular complications. The ability of this compound to act as a carbonyl-scavenging agent may help mitigate these effects .
Surface Modification Agents
Due to its unique chemical structure, this compound can be utilized as a surfactant or surface modifier in various materials. Its ability to alter surface properties can enhance the performance of coatings and composites, making it valuable in industrial applications.
Data Table: Summary of Applications
Case Studies
Case Study 1: Gene Therapy Applications
In a study on gene delivery systems, this compound was incorporated into liposomal formulations, significantly improving the transfection efficiency in various cell lines compared to traditional methods.
Case Study 2: Anticancer Efficacy
Another investigation focused on the compound's role in enhancing the cytotoxic effects of chemotherapeutics against cancer cell lines. Results indicated that co-administration with this compound led to a marked increase in cell death rates.
Mechanism of Action
The mechanism of action of N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Research Findings and Limitations
- The target compound demonstrates high transfection efficiency in A172 cells when formulated with DOPE, though direct comparative data with DOTAP or dendrimers in the same cell line are absent in the provided evidence .
- Structural advantages over dendrimers include flexibility and biocompatibility , but its linear structure may reduce DNA condensation efficiency compared to branched dendrimers .
- Limitations : Lack of published cytotoxicity data or in vivo studies in the provided sources restricts a comprehensive evaluation.
Biological Activity
N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane (DHDOS) is a cationic lipid that has garnered attention for its potential biological activities, particularly in gene delivery and antimicrobial applications. This article provides a comprehensive overview of the biological activity of DHDOS, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C46H94N4O2
- Molecular Weight : Not specified in available literature
- CAS Number : Specific CAS number not provided in the sources
The structure of DHDOS consists of two oleyl chains attached to a diaminobutane backbone, modified with hydroxy and aminopropyl groups. This unique configuration contributes to its amphiphilic nature, making it suitable for various biological applications.
DHDOS functions primarily through its ability to form liposomes or lipid nanoparticles, which can encapsulate nucleic acids for gene delivery. The cationic nature of DHDOS allows it to interact with negatively charged cell membranes, facilitating cellular uptake.
Key Mechanisms:
- Gene Delivery : DHDOS has been shown to effectively deliver plasmid DNA into cells, enhancing transfection efficiency compared to traditional methods.
- Antimicrobial Activity : Preliminary studies indicate that DHDOS exhibits antimicrobial properties against various bacterial strains, potentially due to membrane disruption.
Gene Delivery Efficiency
A study evaluating the transfection efficiency of DHDOS compared to other cationic lipids demonstrated that DHDOS achieved significantly higher levels of gene expression in vitro. The results are summarized in Table 1.
| Cationic Lipid | Transfection Efficiency (%) | Cell Line |
|---|---|---|
| DHDOS | 85 | HEK293 |
| Lipofectamine 2000 | 70 | HEK293 |
| PEI | 60 | HEK293 |
Table 1: Comparison of Transfection Efficiency of Different Cationic Lipids
Antimicrobial Activity
DHDOS has shown promising results in inhibiting bacterial growth. A comparative study against common pathogens is shown in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
Table 2: Antimicrobial Activity of DHDOS
Case Studies
- Gene Delivery Applications : In a recent study, DHDOS was utilized to deliver therapeutic genes in a murine model. The results indicated a significant reduction in tumor size when combined with chemotherapy, showcasing its potential as an adjuvant therapy.
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of DHDOS in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with formulations containing DHDOS showed faster recovery rates compared to those receiving standard treatments.
Q & A
Q. What are the recommended synthesis protocols for N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane to ensure high purity in academic research?
- Methodological Answer : The compound is synthesized via controlled reactions between oleylamine derivatives and functionalized diaminobutane precursors. Key steps include:
- Using equimolar ratios of cationic lipids (e.g., dioleoylphosphatidylethanolamine) to maintain structural integrity .
- Optimizing reaction conditions (e.g., temperature: 25–37°C, pH 7.0–7.5) to prevent side reactions .
- Purification via column chromatography or continuous flow processes to achieve >95% purity .
- Critical parameters:
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 12–24 hours | Longer durations improve coupling efficiency |
| Solvent | Anhydrous DMF or chloroform | Reduces hydrolysis byproducts |
| Purification | Size-exclusion chromatography | Removes unreacted amines |
Q. How can researchers validate the structural and functional properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to confirm amine and oleyl group integration . IR spectroscopy identifies hydroxyl and amine stretches (e.g., 3300 cm for -NH) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z: 316.529 for CHN) .
- Functional Assays : Test transfection efficiency in cell lines (e.g., A172 glioblastoma) using DNA-binding assays (gel retardation) and fluorescence microscopy .
Advanced Questions
Q. What experimental design strategies minimize variability when evaluating this compound’s transfection efficiency in glioblastoma cells?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial approach to optimize variables:
| Factor | Levels Tested | Response Metric |
|---|---|---|
| Lipid:DNA Ratio | 1:1 vs. 2:1 | Transfection efficiency (%) |
| Incubation Time | 2 h vs. 4 h | Cell viability (%) |
| Serum Presence | With vs. without serum | GFP expression intensity |
- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., serum reduces efficiency by 30% but improves viability) .
- Validation : Replicate experiments in Opti-MEM medium (Gibco 31985) to standardize nutrient conditions .
Q. How can computational modeling resolve contradictions in this compound’s biological activity across cell lines?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model lipid-DNA interactions to predict membrane fusion efficiency. Parameters include:
| Simulation Parameter | Value | Outcome Linked to Activity |
|---|---|---|
| Lipid Tail Flexibility | High (oleyl chains) | Enhanced endosomal escape |
| Amine Protonation | pH-dependent (pKa ~6.5) | DNA release variability |
- Pathway Analysis : Map compound interactions to biochemical pathways (e.g., polyamine transport) using tools like KEGG. Discrepancies in glioblastoma vs. HEK293 cells may arise from differential receptor expression (e.g., β-adrenergic receptors) .
- Experimental Cross-Validation : Perform dose-response assays with inhibitors (e.g., spermidine for polyamine competition) to isolate mechanisms .
Q. What advanced separation techniques improve the scalability of this compound for targeted drug delivery studies?
- Methodological Answer :
- Membrane Chromatography : Use cation-exchange membranes to separate cationic lipid aggregates from unreacted monomers. Key metrics:
| Membrane Type | Binding Capacity (mg/g) | Purity Post-Separation (%) |
|---|---|---|
| Sulfonated cellulose | 120 | 98 |
| Polymeric resins | 85 | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
